![molecular formula C14H13Cl4N B14062595 [5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reagent flow rates is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities and obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups under appropriate conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, chlorination reactions may use thionyl chloride or phosphorus pentachloride, while nucleophilic substitutions may involve the use of bases like sodium hydroxide or potassium tert-butoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce partially or fully reduced compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases or conditions.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: can be compared with other similar compounds, such as:
2,4,6-Trichlorophenol: A compound with similar chlorination patterns but lacking the dimethylamine group.
Chlorinated Anilines: Compounds with chlorine atoms and aniline groups, which may have different reactivity and applications.
Dimethylaminophenyl Derivatives: Compounds with dimethylamine groups attached to phenyl rings, which may exhibit different chemical and biological properties.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C14H13Cl4N |
|---|---|
Peso molecular |
337.1 g/mol |
Nombre IUPAC |
5-chloro-N,N-dimethyl-2-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-7-8(15)3-4-9(12)10-5-6-11(16)14(18)13(10)17/h3-4,6-7,10H,5H2,1-2H3 |
Clave InChI |
LTVIQOPUQHFGOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)Cl)C2CC=C(C(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



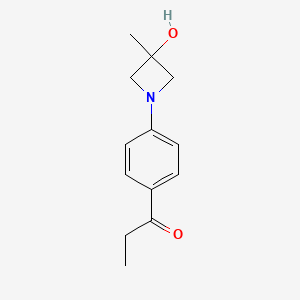
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
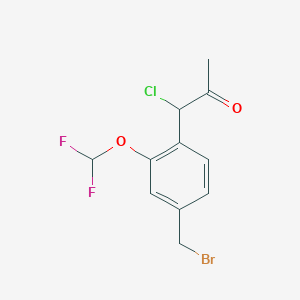

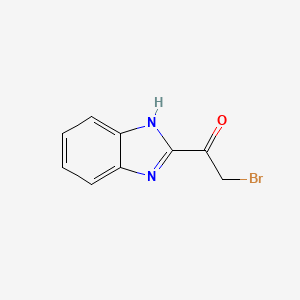
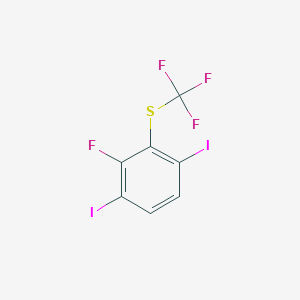

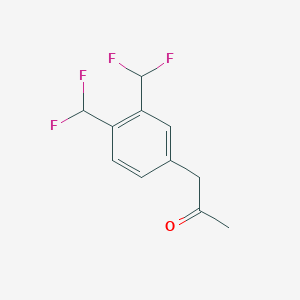
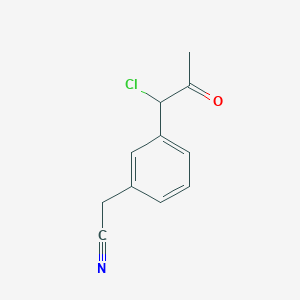
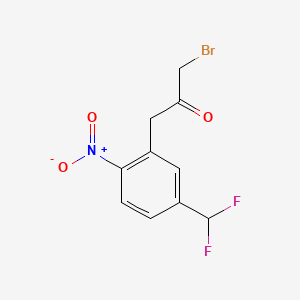

![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)

